molecular formula C10H9NO B13102092 1-(Indolizin-3-yl)ethanone

1-(Indolizin-3-yl)ethanone

Cat. No.: B13102092
M. Wt: 159.18 g/mol
InChI Key: MSPIXWZLZCMFEE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Indolizin-3-yl)ethanone involves several steps, typically starting with the preparation of the indolizine core. One common synthetic route includes the cyclization of pyridine derivatives. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. For instance, the compound can be synthesized through the structural optimization of a series of 1-(indolizin-3-yl)ethan-1-one compounds, aiming to improve cellular potency and metabolic stability .

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This would include considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(Indolizin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the indolizine ring.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the parent compound .

Scientific Research Applications

1-(Indolizin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Indolizin-3-yl)ethanone involves its selective inhibition of the CBP bromodomain. This inhibition disrupts the interaction between CBP and other proteins, thereby affecting downstream signaling pathways. In prostate cancer cells, this leads to the inhibition of androgen receptor-regulated genes and oncogenes, ultimately resulting in reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

1-(Indolizin-3-yl)ethanone can be compared with other CBP bromodomain inhibitors, such as Y08197 and Y08284. These compounds share a similar core structure but differ in their specific functional groups and overall potency. The uniqueness of this compound lies in its balance of cellular potency and metabolic stability, making it a promising lead compound for further drug development .

Similar compounds include:

Properties

IUPAC Name

1-indolizin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8(12)10-6-5-9-4-2-3-7-11(9)10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPIXWZLZCMFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C2N1C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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